4-{5-[1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazol-2-yl}pyridine
Description
The compound 4-{5-[1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazol-2-yl}pyridine is a heterocyclic molecule featuring a pyridine core linked to a 1,3,4-oxadiazole ring, which is further connected to a 1,2,3-triazole moiety substituted with a 2-chlorophenyl group and a methyl group.
The synthesis of related triazole-oxadiazole hybrids often involves cyclocondensation reactions. For instance, highlights a synthesis route using malononitrile and piperidine under mild conditions (25°C), yielding a structurally analogous compound with a 2-chlorophenyl-substituted triazole ring . The crystal structure of such compounds reveals non-planar conformations, as evidenced by dihedral angles (e.g., 90.6° between triazolyl and chlorophenyl rings), which may influence intermolecular interactions and solubility .
Properties
IUPAC Name |
2-[1-(2-chlorophenyl)-5-methyltriazol-4-yl]-5-pyridin-4-yl-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN6O/c1-10-14(19-22-23(10)13-5-3-2-4-12(13)17)16-21-20-15(24-16)11-6-8-18-9-7-11/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHCNFUBCAPPUCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2Cl)C3=NN=C(O3)C4=CC=NC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of "4-{5-[1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazol-2-yl}pyridine" typically involves a multi-step process that starts with the preparation of key intermediates. One common method includes the cyclization of 1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid with appropriate reagents to form the oxadiazole ring. This intermediate is then further reacted with a pyridine derivative to obtain the final product. The reaction conditions may involve heating, the use of catalysts, and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimization of the synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Purification steps such as crystallization, distillation, or chromatography are often employed to isolate the compound.
Chemical Reactions Analysis
Types of Reactions it Undergoes
"4-{5-[1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazol-2-yl}pyridine" can undergo various chemical reactions:
Oxidation: : The compound can be oxidized at specific sites, potentially affecting the triazole or oxadiazole rings.
Reduction: : Reduction reactions may involve the chlorophenyl group or the nitrogen atoms in the triazole ring.
Substitution: : Nucleophilic or electrophilic substitution can occur at the chlorophenyl group or at positions on the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: : Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: : Halides, amines, and other nucleophiles or electrophiles.
Major Products Formed
The products formed from these reactions depend on the specific conditions and reagents used. Oxidation and reduction reactions will yield different oxidized or reduced forms, while substitution reactions can introduce new functional groups to the molecule.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of triazole and oxadiazole compounds exhibit significant antimicrobial properties. The presence of the triazole moiety enhances the compound's ability to inhibit bacterial growth. In a study evaluating various triazole derivatives, compounds similar to 4-{5-[1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazol-2-yl}pyridine demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. The structure's electron-withdrawing groups, such as the chlorophenyl group, contribute to its enhanced activity against resistant strains .
Anticancer Properties
The incorporation of oxadiazole and triazole rings into drug candidates has been linked to improved anticancer activity. Recent studies have shown that compounds with similar structures can induce apoptosis in various cancer cell lines. For instance, analogs of this compound have been tested against human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, revealing notable cytotoxic effects with IC50 values in the micromolar range .
Table 1: Anticancer Activity of Related Compounds
| Compound Structure | Cancer Cell Line | IC50 Value (µM) |
|---|---|---|
| Triazole derivative | MCF-7 | 0.48 |
| Oxadiazole derivative | HCT-116 | 0.19 |
Anticonvulsant Activity
Compounds containing triazole and oxadiazole moieties have also been investigated for their anticonvulsant properties. In animal models, certain derivatives showed significant protection against seizures induced by chemical agents. The structure's ability to modulate neurotransmitter systems is believed to play a crucial role in its anticonvulsant efficacy .
Synthesis and Structure Activity Relationship (SAR)
The synthesis of This compound involves multistep processes where various functional groups are introduced to enhance biological activity. Structure activity relationship studies indicate that substituents on the phenyl ring significantly influence the compound's biological profile .
Table 2: Key Structural Features Influencing Activity
| Structural Feature | Influence on Activity |
|---|---|
| Chlorine Substitution | Enhances antimicrobial potency |
| Triazole Ring | Increases anticancer efficacy |
| Oxadiazole Ring | Contributes to anticonvulsant effects |
Mechanism of Action
Molecular Targets and Pathways
The mechanism of action of "4-{5-[1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazol-2-yl}pyridine" is dependent on its interaction with molecular targets such as enzymes or receptors. For instance, it might inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Key Observations :
- Synthetic Efficiency : The target compound’s moderate yield (~57.7%) contrasts with higher yields (78–92%) for imidazo-thiazole and imidazo-pyridine derivatives in . This disparity may arise from steric hindrance caused by the 2-chlorophenyl group or challenges in oxadiazole ring formation.
- Substituent Effects : Electron-withdrawing groups (e.g., 2-chlorophenyl) enhance lipophilicity and may improve membrane permeability compared to electron-donating groups (e.g., 2,4-dimethoxyphenyl in ) .
Physicochemical and Spectroscopic Properties
- NMR Data: The target compound’s ¹H NMR (e.g., aromatic protons near δ 7.2–8.5 ppm) and ¹³C NMR (e.g., triazole carbons at δ 120–150 ppm) are consistent with triazole-oxadiazole systems . However, the 2-chlorophenyl substituent induces distinct deshielding effects compared to benzyl or cyanobenzyl groups in .
Biological Activity
The compound 4-{5-[1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazol-2-yl}pyridine is a novel heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological activity, including anticancer, antimicrobial, and other therapeutic potentials.
Chemical Structure and Properties
The chemical structure of the compound features a pyridine ring connected to a 1,3,4-oxadiazole and a triazole moiety. This unique configuration contributes to its biological properties.
Anticancer Activity
Research indicates that compounds containing oxadiazole and triazole rings exhibit significant anticancer properties. For instance, derivatives of 1,2,4-oxadiazole have been shown to possess anticancer activity through various mechanisms:
- Inhibition of Cell Proliferation : Studies have demonstrated that certain oxadiazole derivatives can inhibit the growth of cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer). For example, one study reported an IC50 value of approximately 1.1 μM for a related compound against MCF-7 cells .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MCF-7 | 1.1 |
| Compound B | HCT-116 | 2.6 |
| Compound C | HepG2 | 1.4 |
Antimicrobial Activity
The compound has also demonstrated promising antimicrobial properties. Various studies have reported its effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus. The mechanism of action often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Mechanistic Insights
The biological activity of this compound is often attributed to its ability to inhibit specific enzymes involved in cancer cell proliferation and microbial resistance. For instance:
- Thymidylate Synthase Inhibition : Some derivatives have been shown to inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis in rapidly dividing cells. This inhibition leads to reduced cell proliferation in cancerous tissues .
Case Study 1: Anticancer Efficacy
A study conducted on a series of triazole and oxadiazole derivatives found that specific modifications to the structure enhanced their anticancer efficacy. One derivative exhibited selective cytotoxicity towards cancer cells while sparing normal cells .
Case Study 2: Antimicrobial Properties
In another investigation focusing on antimicrobial activity, a derivative similar to the compound was tested against a panel of bacteria. Results indicated that it had a minimum inhibitory concentration (MIC) lower than that of standard antibiotics for certain strains .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
